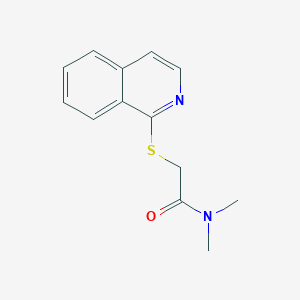
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Additionally, the paper will discuss the advantages and limitations of using this compound in lab experiments and list possible future directions for research.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- is not fully understood. However, it is believed that the compound interacts with metal ions, particularly copper ions, in biological systems. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, IQDMA has been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the activity of enzymes involved in the inflammatory response, and scavenge free radicals, leading to its antioxidant properties. Additionally, IQDMA has been found to have a high affinity for copper ions, making it a valuable tool for the study of copper homeostasis and copper-related diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- in lab experiments is its high affinity for copper ions, which makes it a valuable tool for the detection of copper ions in living cells. Additionally, IQDMA has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using IQDMA in lab experiments is its potential toxicity, which can affect the viability of cells.
Future Directions
There are several possible future directions for research on Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl-. One area of research could focus on the development of new drugs for the treatment of cancer using IQDMA as a lead compound. Another area of research could focus on the use of IQDMA as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further studies could be conducted to investigate the potential anti-inflammatory and antioxidant properties of IQDMA and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized by reacting 1-isoquinolinethiol with N,N-dimethylacetamide in the presence of a base. IQDMA has been used in various scientific research studies due to its potential applications in the detection of metal ions in biological systems, the development of new drugs for the treatment of cancer, and the treatment of inflammatory diseases. While IQDMA has several advantages in lab experiments, its potential toxicity is a limitation that needs to be considered. Possible future directions for research on IQDMA include the development of new drugs for the treatment of cancer, the use of IQDMA as a fluorescent probe for the detection of other metal ions in biological systems, and the investigation of its potential anti-inflammatory and antioxidant properties.
Synthesis Methods
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl-, also known as IQDMA, can be synthesized by reacting 1-isoquinolinethiol with N,N-dimethylacetamide in the presence of a base. The reaction yields a yellow solid that can be purified by recrystallization. The chemical structure of IQDMA is shown below:
Scientific Research Applications
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- has been used in various scientific research studies due to its potential applications in different fields. One of its primary uses is as a fluorescent probe for the detection of metal ions in biological systems. IQDMA has a high affinity for copper ions and can be used to detect copper ions in living cells. This property makes it a valuable tool in the study of copper homeostasis and copper-related diseases.
IQDMA has also been used in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, IQDMA has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl- |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H14N2OS/c1-15(2)12(16)9-17-13-11-6-4-3-5-10(11)7-8-14-13/h3-8H,9H2,1-2H3 |
InChI Key |
LXJBVIUHUYXENJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CSC1=NC=CC2=CC=CC=C21 |
Canonical SMILES |
CN(C)C(=O)CSC1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)
![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)

![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)

